(2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide
説明
特性
IUPAC Name |
7-chloro-8-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-9-12(17)6-5-10-14(9)20-8-11(15(10)22)16(23)19-7-3-4-13(21)18-2/h3-6,8H,7H2,1-2H3,(H,18,21)(H,19,23)(H,20,22)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTXUVMJNUYLIU-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NCC=CC(=O)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)NC/C=C/C(=O)NC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide is a derivative of quinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C14H15ClN2O2
- Molecular Weight: 280.73 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its components.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. A study on related compounds found that derivatives of 7-chloroquinoline demonstrated moderate to high inhibitory effects on various cancer cell lines. For instance, compounds with similar structures showed growth inhibition (GI50 values) ranging from 5.0 μM to over 100 μM against leukemia and lymphoma cells, indicating a promising therapeutic potential for targeting malignancies .
| Compound | Cell Line | GI50 (μM) | Selectivity Index |
|---|---|---|---|
| 8d | CCRF CEM | 5.0 | 20 |
| 8d | THP1 | 3.2 | 31.5 |
| 8d | Raji | 3.8 | 26.3 |
| 8d | HuT78 | 8.1 | 12.3 |
This table illustrates the selectivity and potency of the compound against different cancer cell lines, highlighting its potential as an anticancer agent.
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation. For example, compounds like (2E)-4-[(7-chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide may interfere with DNA synthesis or repair mechanisms, leading to apoptosis in malignant cells.
Case Studies
- In Vivo Studies : In animal models, similar quinoline derivatives have demonstrated significant tumor reduction rates when administered at specific dosages. These studies provide a foundation for understanding the therapeutic window and dosing strategies for clinical applications.
- Combination Therapies : Research has also explored the efficacy of combining quinoline derivatives with other chemotherapeutic agents, enhancing their overall effectiveness while potentially reducing side effects associated with higher doses of conventional drugs.
類似化合物との比較
Table 1: Structural Comparison of (2E)-4-[(7-Chloro-4-hydroxy-8-methylquinolin-3-yl)formamido]-N-methylbut-2-enamide and Analogs
Impact of Substituents on Properties
- Hydroxy vs.
- Chloro and Methyl Positioning: The 7-Cl and 8-CH₃ groups on the quinoline ring could sterically hinder interactions compared to analogs with substituents at positions 3 and 4 .
- Enamide Chain Modifications: The N-methyl group in the target compound may reduce steric bulk versus dimethylamino substituents in analogs, possibly altering pharmacokinetic profiles .
Research Findings and Data Tables
Spectroscopic Characterization (Hypothetical Data)
While explicit spectral data for the target compound is unavailable in the evidence, analogous studies suggest the following key features:
Table 2: Expected Spectroscopic Signatures
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
